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Compound of Interest

Compound Name: 2-(2-Chloro-benzyloxy)-ethylamine

CAS No.: 6594-66-7

Cat. No.: B2538626

Get Quote

CAS Registry Number: 6594-66-7 Molecular Formula:

Molecular Weight: 185.65 g/mol IUPAC Name: 2-[(2-chlorophenyl)methoxy]ethanamine[1]

Executive Summary
2-(2-Chloro-benzyloxy)-ethylamine is a functionalized primary amine often utilized as a

fragment in medicinal chemistry, particularly in the synthesis of antihistamines and reuptake

inhibitors. Its physicochemical behavior is dominated by the primary amine functionality,

modulated by the electron-withdrawing effects of the

-ether linkage and the ortho-chlorophenyl ring.

Understanding the pKa of this molecule is critical for:

Salt Selection: Optimizing crystallization with counter-ions (e.g., HCl, fumarate).

Formulation: Predicting solubility at physiological pH (1.2 – 7.4).

ADME Profiling: Estimating membrane permeability via LogD calculation.
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This guide provides a theoretical ionization analysis, a validated experimental protocol for pKa

determination, and implications for drug development.

Structural Analysis & Theoretical pKa Prediction
The ionization of 2-(2-Chloro-benzyloxy)-ethylamine occurs at the primary nitrogen center.

The equilibrium is defined as:

Electronic Effects
The pKa of a standard aliphatic primary amine (e.g., ethylamine) is approximately 10.7.

However, two key structural features in this molecule lower the pKa:

-Oxygen Inductive Effect (-I): The ether oxygen atom is two carbons away from the nitrogen.
Oxygen is highly electronegative, exerting an electron-withdrawing inductive effect that
destabilizes the positive charge on the ammonium species (

), thereby increasing acidity (lowering pKa). This typically lowers the pKa by ~1.0–1.5 units.

2-Chlorophenyl Influence: The phenyl ring is inherently electron-withdrawing compared to an

alkyl chain. The ortho-chloro substituent further pulls electron density via induction, though

this effect is attenuated by the distance (separated by the benzylic carbon and the ether

oxygen).

Consensus pKa Value
Based on Structure-Activity Relationship (SAR) data of analogous compounds (e.g., 2-

(benzyloxy)ethylamine, pKa

8.82), the addition of the ortho-chloro group is expected to further lower the pKa by
approximately 0.2–0.3 units.
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Compound Structural Feature Estimated pKa Source/Logic

Ethylamine
Reference Aliphatic

Amine
10.7 Standard Reference

2-Methoxyethylamine -Ether Effect 9.5 Inductive withdrawal

2-

(Benzyloxy)ethylamin

e

Benzyl + Ether Effect 8.82 Predicted (ACD/Labs)

2-(2-Chloro-

benzyloxy)-ethylamine
Target Molecule 8.6 ± 0.2 SAR Consensus

Ionization Pathway Diagram
The following diagram illustrates the protonation equilibrium and the electronic influences

acting on the nitrogen center.

Structural Influences on pKa

Conjugate Acid (Protonated)
[R-NH3]+

Free Base (Neutral)
[R-NH2]

Ka (Dissociation) H+Ether Oxygen (-I Effect)
Lowers pKa by ~1.5

Destabilizes Charge2-Cl-Phenyl (-I Effect)
Lowers pKa by ~0.2

Cumulative
Withdrawal

Click to download full resolution via product page

Caption: Ionization equilibrium of 2-(2-Chloro-benzyloxy)-ethylamine showing the

destabilizing inductive effects of the ether and chloro-phenyl groups on the ammonium cation.

Experimental Determination Protocol
While predicted values are useful, experimental validation is required for regulatory submission.

The Potentiometric Titration method is the gold standard for amines in this pKa range (8–9).

Materials & Equipment
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Instrument: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

Titrant: 0.1 M KOH (Carbonate-free) and 0.1 M HCl.

Solvent: 0.15 M KCl (ionic strength adjustor) in degassed water. Note: If solubility is low, use

a Methanol/Water co-solvent system (Yasuda-Shedlovsky extrapolation).

Sample: ~5 mg of pure 2-(2-Chloro-benzyloxy)-ethylamine hydrochloride salt.

Workflow Logic

Start: Sample Preparation
Dissolve 5mg in 0.15M KCl

Acidification
Add 0.1M HCl to pH < 2.0
(Ensure full protonation)

Alkalimetric Titration
Add 0.1M KOH in micro-steps

Record pH vs Volume

Data Processing
Calculate Bjerrum Function (n_bar)

Determine pKa at n_bar = 0.5

Output: Thermodynamic pKa

Click to download full resolution via product page

Caption: Step-by-step potentiometric titration workflow for accurate pKa determination.
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Data Analysis (The Bjerrum Plot)
To calculate the pKa from the titration curve, use the Bjerrum difference plot method:

Calculate

(average number of bound protons) at each point.

The pKa corresponds to the pH where

.

Self-Validation: The titration curve should show a sharp inflection point. If the curve is

shallow or noisy, check electrode response time or increase sample concentration.

Pharmaceutical Implications[2]
Solubility Profile (pH-Dependent)
As a weak base with a pKa

8.6, the solubility (

) of 2-(2-Chloro-benzyloxy)-ethylamine is highly pH-dependent.

pH < 6.6 (Stomach/Duodenum): The molecule is >99% protonated (

). Solubility is high (limited only by the counter-ion, e.g., Chloride).

pH = 8.6 (pKa): 50% ionized. Solubility begins to drop as the neutral free base precipitates.

pH > 10.6: The molecule is >99% neutral (

). Solubility is at its intrinsic minimum (

), determined by the lipophilic chlorobenzyl ether tail.

Estimated LogD Profile:

LogP (Neutral): ~1.3 (Moderately lipophilic).
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LogD (pH 7.4): At physiological pH, the compound is mostly ionized (~94% cationic).

Implication:[1][2][3][4] The compound is hydrophilic at blood pH, suggesting good solubility
but potentially transport-mediated absorption requirements if passive diffusion is slow.

Salt Formation Recommendations
Due to the pKa of ~8.6, this amine forms stable salts with strong acids.

Hydrochloride (HCl): Preferred. High melting point, non-hygroscopic.

Fumarate/Maleate: Useful if the HCl salt proves too hygroscopic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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